molecular formula C16H26ClNO B1397525 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-25-8

4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397525
CAS No.: 1219982-25-8
M. Wt: 283.83 g/mol
InChI Key: FWSIQNVOYUCIKO-UHFFFAOYSA-N
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Description

4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
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Biological Activity

4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H26ClNOC_{16}H_{26}ClNO, and it typically exists as a hydrochloride salt, which enhances its solubility and stability. The unique structure includes a piperidine ring substituted with a 4-isopropylphenoxyethyl group, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. It may act as an agonist or antagonist at these sites, influencing various signal transduction pathways. For instance, it has been noted for its potential effects on histamine H3 receptors and monoamine oxidase B (MAO-B) activity, which are crucial in neurological functions and disorders such as Parkinson's disease .

1. Neuropharmacological Effects

  • Histamine H3 Receptor Modulation : The compound shows promise as a dual-active ligand targeting histamine H3 receptors, which play a significant role in neurotransmission and cognitive functions. In vivo studies indicated that it could influence feeding behavior and monoamine levels in the brain .
  • MAO-B Inhibition : It has been associated with reduced MAO-B activity in the cerebral cortex, leading to increased dopamine levels. This mechanism suggests potential applications in treating neurodegenerative diseases .

2. Antidepressant Activity

  • Similar piperidine derivatives have been investigated for selective serotonin reuptake inhibition (SSRI), indicating that this compound may also exhibit antidepressant properties through modulation of serotonin levels.

3. Antihistaminic Effects

  • The compound's structural characteristics suggest possible antihistaminic activity, which can be beneficial in treating allergic reactions or conditions related to histamine dysregulation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Neurotransmitter ModulationH3 receptor antagonist
MAO-B InhibitionIncreased dopamine levels
Antidepressant ActivitySSRI-like effects
Antihistaminic EffectsHistamine receptor interaction

Case Study: Neuropharmacological Evaluation

In a study evaluating the effects of similar compounds on rat models, administration of related piperidine derivatives resulted in significant changes in feeding behavior and neurotransmitter concentrations. The antagonistic effect on H3 receptors led to a decline in food intake, while increased dopamine levels were noted due to MAO-B inhibition .

Properties

IUPAC Name

4-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-3-5-16(6-4-15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSIQNVOYUCIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-25-8
Record name Piperidine, 4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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